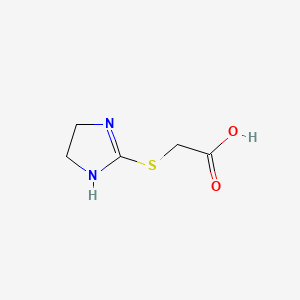

(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4,5-Dihydro-1H-imidazol-2-ylsulfanyl)acetic acid is a chemical compound with the molecular formula C5H8N2O2S and a molecular weight of 160.2 g/mol . This compound is characterized by the presence of an imidazole ring, a sulfanyl group, and an acetic acid moiety. It is primarily used in research settings, particularly in the field of proteomics .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetic acid typically involves the reaction of imidazolidine-2-thione with 1,4-butane sultone in acetonitrile under reflux conditions . This reaction yields the desired product along with some by-products that need to be purified.

Industrial Production Methods:

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced to yield various derivatives, depending on the reducing agents used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Various reduced derivatives of the original compound.

Substitution: Substituted imidazole derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

(4,5-Dihydro-1H-imidazol-2-ylsulfanyl)acetic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, while the sulfanyl group can undergo redox reactions, influencing the activity of the target molecules . These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Imidazole: A basic five-membered ring structure with two nitrogen atoms.

Thiazole: Similar to imidazole but with a sulfur atom replacing one of the nitrogen atoms.

Histidine: An amino acid containing an imidazole ring, important in biological systems.

Uniqueness: (4,5-Dihydro-1H-imidazol-2-ylsulfanyl)acetic acid is unique due to the presence of both an imidazole ring and a sulfanyl group, which confer distinct chemical reactivity and biological activity compared to other similar compounds

Biologische Aktivität

(4,5-Dihydro-1H-imidazol-2-ylsulfanyl)acetic acid is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its mechanisms of action, pharmacological effects, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has the following chemical formula: C5H8N2O2S, with a molecular weight of 160.2 g/mol. It contains an imidazole ring, a sulfanyl group, and an acetic acid moiety, which contribute to its unique biological properties.

Target Interactions

Imidazole derivatives, including this compound, interact with various biological targets, leading to a wide range of pharmacological effects:

- Antibacterial Activity : Effective against various bacterial strains.

- Antimycobacterial Activity : Potential use in treating tuberculosis.

- Anti-inflammatory Effects : May reduce inflammation through inhibition of pro-inflammatory cytokines.

- Antitumor Properties : Exhibits cytotoxic effects on cancer cells.

Biochemical Pathways

The compound influences several biochemical pathways:

- Cell Signaling : Modulates pathways involved in cell proliferation and apoptosis.

- Redox Reactions : Functions as an antioxidant, scavenging free radicals and reducing oxidative stress.

Pharmacokinetics

The solubility of this compound in polar solvents enhances its bioavailability. Its pharmacokinetic profile indicates rapid absorption and distribution in biological systems, making it suitable for therapeutic applications.

Biological Activity Overview

| Activity Type | Description | References |

|---|---|---|

| Antibacterial | Inhibits growth of Gram-positive and Gram-negative bacteria | |

| Antimycobacterial | Active against Mycobacterium tuberculosis | |

| Anti-inflammatory | Reduces cytokine production | |

| Antitumor | Induces apoptosis in cancer cell lines | |

| Antioxidant | Scavenges free radicals |

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of this compound against various pathogens. Results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Study 2: Antitumor Activity

In vitro studies demonstrated that the compound exhibits cytotoxic effects on several cancer cell lines. The mechanism involves the induction of apoptosis through mitochondrial pathways. The IC50 values for different cell lines were found to be promising, indicating its potential as an anticancer drug candidate.

Study 3: Anti-inflammatory Effects

Research has shown that this compound can modulate inflammatory responses by downregulating the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Imidazole | Basic structure with two nitrogen atoms | Limited antibacterial activity |

| Thiazole | Contains sulfur instead of nitrogen | Antifungal properties |

| Histidine | Amino acid with imidazole ring | Involved in enzymatic reactions |

This compound stands out due to its specific combination of structural features that confer distinct chemical reactivity and biological activity compared to other imidazole derivatives.

Eigenschaften

CAS-Nummer |

34283-85-7 |

|---|---|

Molekularformel |

C5H9ClN2O2S |

Molekulargewicht |

196.66 g/mol |

IUPAC-Name |

2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetic acid;hydrochloride |

InChI |

InChI=1S/C5H8N2O2S.ClH/c8-4(9)3-10-5-6-1-2-7-5;/h1-3H2,(H,6,7)(H,8,9);1H |

InChI-Schlüssel |

IBXKMJZFVHYXRS-UHFFFAOYSA-N |

SMILES |

C1CN=C(N1)SCC(=O)O |

Kanonische SMILES |

C1CN=C(N1)SCC(=O)O.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.